2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted nitrophenyl group, and an ethan-1-ol moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a batch or continuous reactor, with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, catalytic hydrogenation; reactions are usually performed in ethanol or methanol under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, its nitro and fluoro groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol: Similar structure but with different substitution pattern on the phenyl ring.
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol: Contains a chloro group instead of a nitro group.
2-Amino-2-(4-nitrophenyl)ethan-1-ol: Lacks the fluoro substitution
Uniqueness
2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H9FN2O3 |
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Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(10)4-12/h1-3,8,12H,4,10H2 |
InChI Key |
CGRLXQIAHHLTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(CO)N |
Origin of Product |
United States |
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